

Spectroscopic Profile of 2-Chloro-4-methoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-4-methoxynicotinaldehyde
Cat. No.:	B582042

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the ^1H NMR and ^{13}C NMR spectroscopic data for the compound **2-Chloro-4-methoxynicotinaldehyde** (CAS No. 905563-79-3). Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted NMR data, supported by analysis of structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed spectroscopic information for this compound.

Introduction

2-Chloro-4-methoxynicotinaldehyde, with the IUPAC name 2-Chloro-4-methoxypyridine-3-carbaldehyde, is a substituted pyridine derivative. Its structure incorporates a chlorine atom at the 2-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position of the pyridine ring. These features make it a valuable intermediate in organic synthesis. Accurate spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR and ^{13}C NMR spectral data for **2-Chloro-4-methoxynicotinaldehyde**. These predictions are based on computational models

and analysis of similar structures.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.3	Singlet	1H	Aldehyde (-CHO)
~8.5	Doublet	1H	Pyridine Ring (H-6)
~7.1	Doublet	1H	Pyridine Ring (H-5)
~4.0	Singlet	3H	Methoxy (-OCH ₃)

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~189	Aldehyde (C=O)
~165	Pyridine Ring (C-4)
~155	Pyridine Ring (C-2)
~152	Pyridine Ring (C-6)
~115	Pyridine Ring (C-3)
~110	Pyridine Ring (C-5)
~56	Methoxy (-OCH ₃)

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols for NMR Data Acquisition

While experimental data for the title compound is not readily available, the following represents a standard protocol for acquiring high-quality ^1H and ^{13}C NMR spectra.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

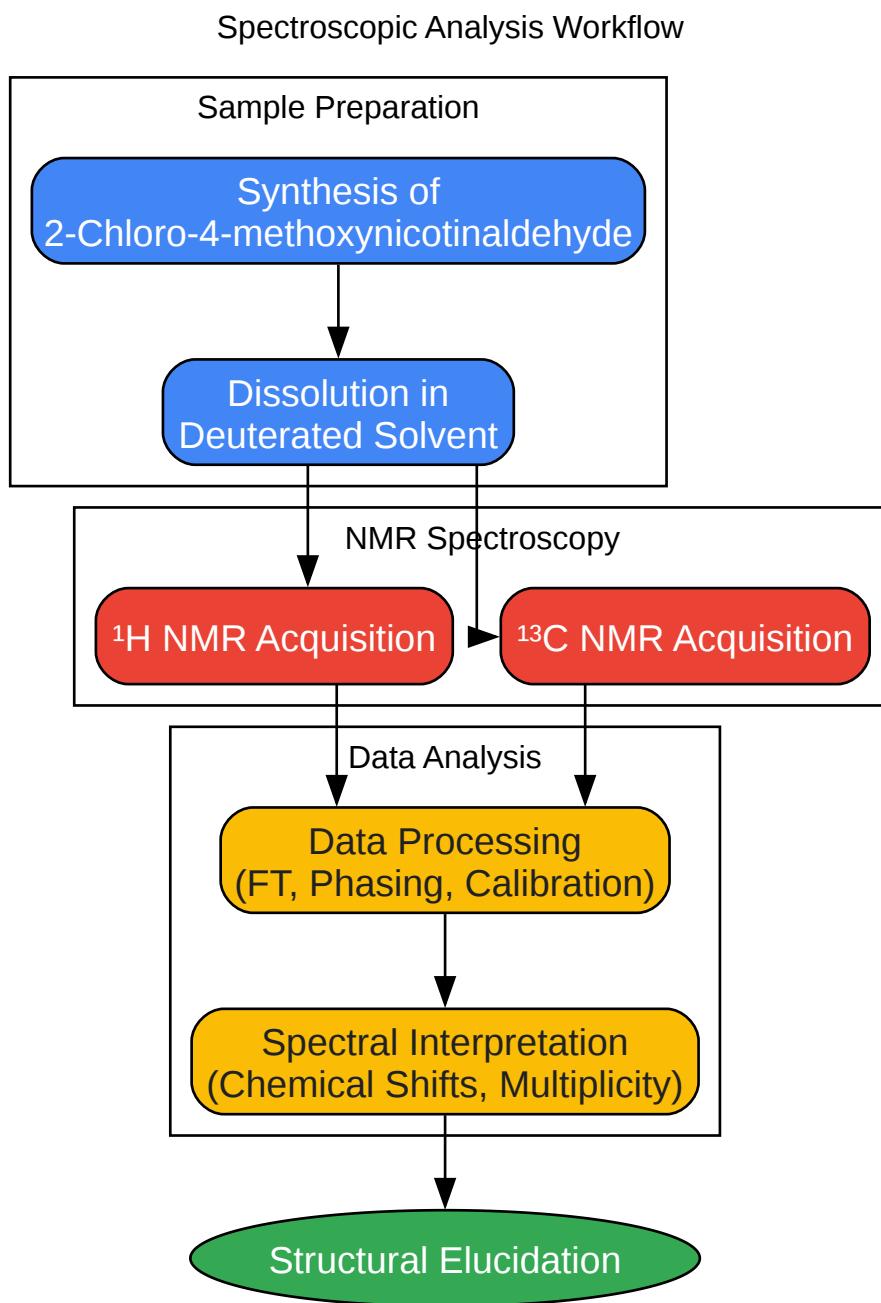
- Accurately weigh 5-10 mg of **2-Chloro-4-methoxynicotinaldehyde**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on sample concentration.


Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the solvent peak or internal standard.
- Integrate the peaks in the ^1H spectrum and identify multiplicities.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of **2-Chloro-4-methoxynicotinaldehyde** with atom numbering for NMR assignments and a logical workflow for spectroscopic analysis.

Molecular structure with atom numbering.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-4-methoxynicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582042#1h-nmr-and-13c-nmr-spectroscopic-data-of-2-chloro-4-methoxynicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com